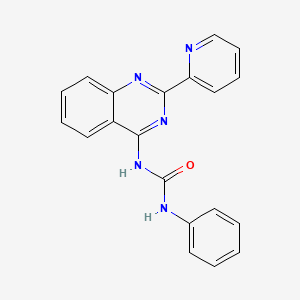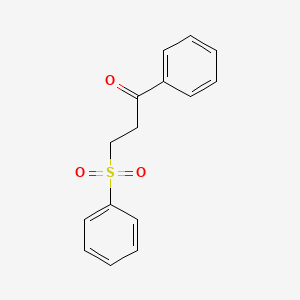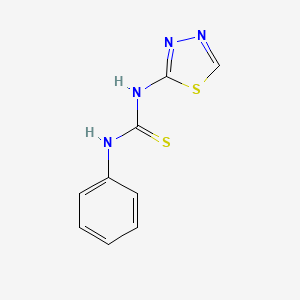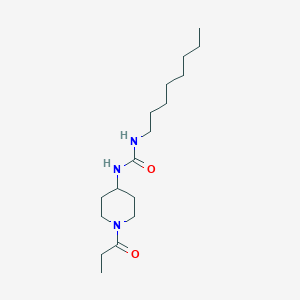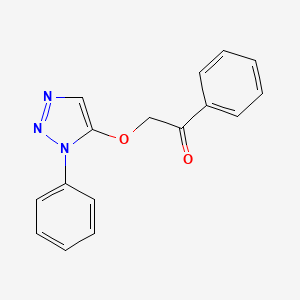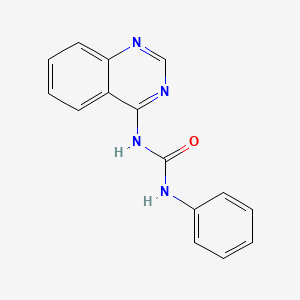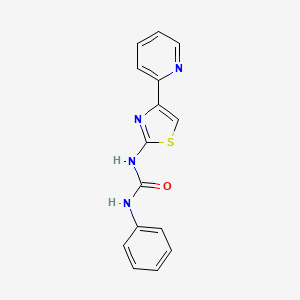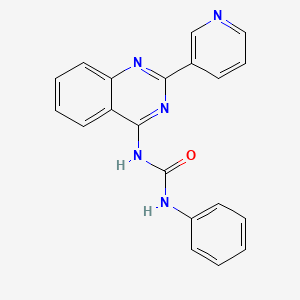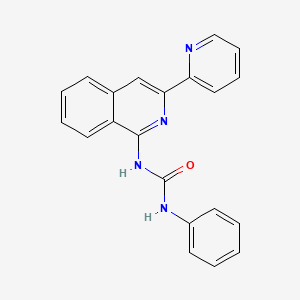
1-Phenyl-3-(3-(pyridin-2-yl)isoquinolin-1-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-3-(3-(pyridin-2-yl)isoquinolin-1-yl)urea is a complex organic compound that features a unique structure combining phenyl, pyridinyl, and isoquinolinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-(3-(pyridin-2-yl)isoquinolin-1-yl)urea can be achieved through a multi-step process. One common method involves the reaction of 1-phenyl-3-(pyridin-2-yl)isoquinoline with an isocyanate derivative under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1-phenyl-3-(3-(pyridin-2-yl)isoquinolin-1-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or pyridinyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
1-phenyl-3-(3-(pyridin-2-yl)isoquinolin-1-yl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.
Wirkmechanismus
The mechanism of action of 1-phenyl-3-(3-(pyridin-2-yl)isoquinolin-1-yl)urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction models are essential to understand its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-phenyl-3-(pyridin-2-yl)isoquinoline: A precursor in the synthesis of the target compound.
1-(pyridin-2-yl)isoquinoline-3-carbonitrile: A structurally related compound with different functional groups.
Uniqueness
1-phenyl-3-(3-(pyridin-2-yl)isoquinolin-1-yl)urea is unique due to its combination of phenyl, pyridinyl, and isoquinolinyl groups, which confer specific chemical and biological properties.
Eigenschaften
Molekularformel |
C21H16N4O |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
1-phenyl-3-(3-pyridin-2-ylisoquinolin-1-yl)urea |
InChI |
InChI=1S/C21H16N4O/c26-21(23-16-9-2-1-3-10-16)25-20-17-11-5-4-8-15(17)14-19(24-20)18-12-6-7-13-22-18/h1-14H,(H2,23,24,25,26) |
InChI-Schlüssel |
IJXVHHOSRPNGFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CC3=CC=CC=C32)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methoxy-6-phenyl-6H-benzo[c]chromene](/img/structure/B10840403.png)
![1-Morpholin-4-yl-benzo[f]chromen-3-one](/img/structure/B10840404.png)
